molecular formula C19H20F3N3O3S B11579728 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide

Cat. No.: B11579728
M. Wt: 427.4 g/mol
InChI Key: XLFVDXLHXYYZNL-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a condensation reaction between catechol and formaldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Construction of the Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the pyrimidine derivative with a thiol compound.

    Attachment of the N-tert-butylpropanamide Moiety: The final step involves the coupling of the intermediate with N-tert-butylpropanamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole or pyrimidine rings.

Scientific Research Applications

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzodioxole and pyrimidine rings, along with the trifluoromethyl group, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

Compared to similar compounds, 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-tert-butylpropanamide stands out due to the presence of the trifluoromethyl group and the sulfanyl linkage. These features enhance its chemical stability and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-tert-butylpropanamide

InChI

InChI=1S/C19H20F3N3O3S/c1-18(2,3)25-16(26)6-7-29-17-23-12(9-15(24-17)19(20,21)22)11-4-5-13-14(8-11)28-10-27-13/h4-5,8-9H,6-7,10H2,1-3H3,(H,25,26)

InChI Key

XLFVDXLHXYYZNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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